![molecular formula C21H32N2O4S B6362667 1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95% CAS No. 1002115-93-6](/img/structure/B6362667.png)
1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%
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Overview
Description
The compound “1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%” is a chemical compound with the molecular formula C11H14N2O . It is a colorless to yellow to brown liquid .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidin-4-one ring attached to a pyridine ring via a methylene bridge . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted melting point of 99.71°C and a predicted boiling point of approximately 318.1°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm^3 and a refractive index of n20D 1.57 .Scientific Research Applications
Pharmaceutical Applications of 1-(Pyridin-2-ylmethyl)piperidin-4-one
Piperidines, which include 1-(Pyridin-2-ylmethyl)piperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Protein Kinase C Inhibitor
1-(Pyridin-2-ylmethyl)piperidin-4-one is a key intermediate for the synthesis of Protein Kinase C Inhibitor LY317615 . This inhibitor has potential applications in the treatment of various diseases, including cancer.
Proteomics Research
1-(Pyridin-2-ylmethyl)piperidin-4-one is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.
Synthesis of Bicyclic Sulfonamide Derivatives
{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid can be used in the synthesis of new bicyclic sulfonamide derivatives . These derivatives have potential applications in medicinal chemistry due to their diverse biological activity.
Oxidative Reactions
{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid can be used in oxidative reactions . These reactions are important in various fields of chemistry, including organic synthesis, biochemistry, and environmental chemistry.
Biological Activity
Derivatives of {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, such as camphene derivatives, have been found to exhibit diverse biological activities . These include alleviating oxidative stress, reducing skeletal muscle atrophy, and exhibiting antibacterial, anti-inflammatory, antioxidant, and antiviral activity .
Mechanism of Action
properties
IUPAC Name |
(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;1-(pyridin-2-ylmethyl)piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C10H18O3S/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10;1-9(2)8-3-5-10(9,6-4-8)7-14(11,12)13/h1-3,6H,4-5,7-9H2;8H,3-7H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPKQNJFBMMINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2)CS(=O)(=O)O)C.C1CN(CCC1=O)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-ylmethyl)piperidin-4-one; {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid |
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